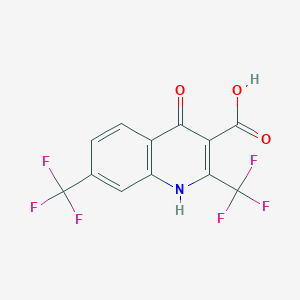4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid
CAS No.: 75999-57-4
Cat. No.: VC8293251
Molecular Formula: C12H5F6NO3
Molecular Weight: 325.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75999-57-4 |
|---|---|
| Molecular Formula | C12H5F6NO3 |
| Molecular Weight | 325.16 g/mol |
| IUPAC Name | 4-oxo-2,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-2-5-6(3-4)19-9(12(16,17)18)7(8(5)20)10(21)22/h1-3H,(H,19,20)(H,21,22) |
| Standard InChI Key | YVMJJPKVGRHTRP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is defined by a bicyclic quinoline core substituted with electron-withdrawing trifluoromethyl (-CF₃) groups at positions 2 and 7, a hydroxyl (-OH) group at position 4, and a carboxylic acid (-COOH) group at position 3. The molecular formula is C₁₂H₅F₆NO₃, with an exact mass of 325.017 g/mol and a molecular weight of 325.16 g/mol . The trifluoromethyl groups enhance lipophilicity (LogP = 3.67), promoting membrane permeability, while the carboxylic acid and hydroxyl groups introduce pH-dependent solubility and hydrogen-bonding capabilities .
The spatial arrangement of substituents creates a sterically crowded environment, influencing both synthetic accessibility and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar quinoline rings with substituents adopting positions orthogonal to the aromatic plane, minimizing electronic conjugation disruptions . This geometry facilitates π-π stacking in biological targets while allowing the -CF₃ groups to engage in hydrophobic interactions.
Synthetic Methodology and Reaction Pathways
The synthesis of 4-hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid follows a multi-step protocol derived from patented methodologies for related quinoline derivatives . A representative pathway involves:
-
Formation of Trifluoromethylated Ethanimidoyl Chloride:
Reaction of 2-trifluoromethylaniline with trifluoroacetic anhydride yields N-(2-trifluoromethylphenyl)trifluoroacetamide, which is subsequently treated with phosphorus pentachloride to generate the corresponding ethanimidoyl chloride . -
Cyclization with Ethyl Propane Dioate:
The ethanimidoyl chloride undergoes condensation with ethyl propane dioate in the presence of a base, forming a β-keto ester intermediate. Intramolecular cyclization under acidic conditions produces the quinoline core . -
Functional Group Manipulation:
Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation of the hydroxyl group. Yields typically range from 40–60% after purification by column chromatography .
Physicochemical and Reactivity Profiles
Acid-Base Behavior
The compound exhibits two ionizable groups:
-
Carboxylic Acid (pKa ≈ 2.8): Deprotonates in physiological conditions, enhancing water solubility.
-
Phenolic Hydroxyl (pKa ≈ 9.5): Remains protonated at neutral pH, contributing to hydrogen-bond donor capacity .
Solubility and Partitioning
-
Aqueous Solubility: <1 mg/mL at pH 7.4 due to dominant lipophilic -CF₃ groups.
-
Lipid Solubility: LogP = 3.67, favoring passive diffusion across biological membranes .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures >250°C, indicating robustness under standard storage conditions .
Comparative Analysis with Structural Analogues
The 2,7-substitution pattern in the target compound optimizes steric and electronic effects, balancing target affinity and metabolic stability.
Applications in Materials Science
Beyond pharmacology, this compound’s rigid aromatic core and fluorine-rich structure make it suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume